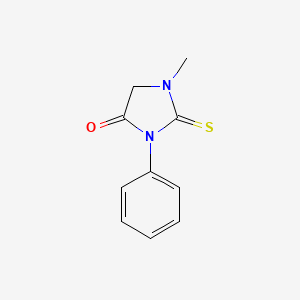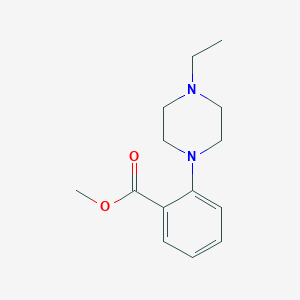
1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone
Overview
Description
“1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone” is a unique chemical compound with the linear formula C10H10N2OS . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone” can be represented by the SMILES stringS=C(N1C)N(C(C1)=O)C2=CC=CC=C2 . This indicates the presence of sulfur, carbon, nitrogen, and oxygen atoms in the molecule .
Scientific Research Applications
Antibacterial and Antifungal Activities
1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone derivatives demonstrate significant antibacterial and antifungal activities. New derivatives synthesized with various aromatic substituents showed substantial effectiveness in combating microbial infections (Ammar et al., 2016).
Crystal Structural Analysis
The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a related compound, has been analyzed via X-ray diffraction. This analysis provides insights into the molecular arrangement and bonding characteristics, essential for understanding its interactions and reactivity (Ogawa et al., 2007).
Synthesis and Applications in Drug Development
This compound has been used in the synthesis of various pharmacologically active derivatives. Its use in creating fused imidazoles, and the exploration of its applications in drug development, highlights its versatility in medicinal chemistry (Molina et al., 1990).
Role in Antimicrobial Drug Synthesis
Synthesis of 2-thioxo-imidazolidin-4-one derivatives and their evaluation for antimicrobial activity have shown promising results. These derivatives can be potential candidates for developing new antimicrobial agents (Nasser et al., 2010).
Fungicidal Applications
Certain derivatives of 2-thioxo-3-aryl-4-imidazolidinones have exhibited good fungicidal activities against specific fungi, demonstrating the potential of this compound in agricultural applications (Sun & Ding, 2003).
Cytotoxicity Studies
The compound has been studied for its cytotoxicity, particularly in the context of cancer research. Investigations into the structural importance of the imidazolidinone motif for cytotoxic activity have provided insights into drug design and development (Kim et al., 2003).
Thermal Dehydrogenation Studies
Research into the thermal dehydrogenation of 5-benzyl-3-phenyl-2-thioxoimidazolidin-4-one, a closely related compound, has provided valuable information on the compound’s stability and reactivity under different conditions (Pepino et al., 2012).
Mechanism of Action
properties
IUPAC Name |
1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQZAOQKGDEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357579 | |
| Record name | SBB023539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |
CAS RN |
18391-77-0 | |
| Record name | SBB023539 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2-Benzenediol, 4-[2-(methylamino)ethyl]-, hydrobromide (1:1)](/img/structure/B3048788.png)
![Bis[p-chlorophenyl]acetylene](/img/structure/B3048789.png)
![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B3048792.png)


![6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B3048797.png)




